2,4,4'-Trichloro-1,1'-biphenyl-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C12H7Cl3 |

|---|---|

分子量 |

261.6 g/mol |

IUPAC名 |

1-chloro-2,3,5,6-tetradeuterio-4-(2,4-dichlorophenyl)benzene |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H/i1D,2D,3D,4D |

InChIキー |

BZTYNSQSZHARAZ-RHQRLBAQSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C=C(C=C2)Cl)Cl)[2H])[2H])Cl)[2H] |

正規SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 2,4,4'-Trichloro-1,1'-biphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4'-Trichloro-1,1'-biphenyl-d4 is a deuterated analog of the polychlorinated biphenyl (PCB) congener PCB 28. Due to its isotopic labeling, it serves as a crucial internal standard in analytical chemistry, particularly for the quantification of PCBs in various environmental and biological matrices.[1][2] Its use in isotope dilution methods significantly enhances the accuracy and precision of analytical measurements by correcting for analyte losses during sample preparation and analysis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and detailed experimental protocols for its application in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its application as an analytical standard, influencing its solubility, chromatographic behavior, and mass spectrometric detection.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 2,4,4'-Trichlorobiphenyl-d4, PCB 28-d4 | [3] |

| CAS Number | 1219799-32-2 | [1][2][4] |

| Molecular Formula | C₁₂H₃D₄Cl₃ | [1][2][4] |

| Molecular Weight | 261.57 g/mol | [1][2][4] |

| Appearance | Solid (typical) | |

| Isotopic Purity | Typically ≥98 atom % D | [5][6] |

Synthesis of this compound

General Synthetic Pathway:

A plausible method for the synthesis of this compound involves the Suzuki coupling reaction, a versatile method for creating carbon-carbon bonds.[7]

Figure 1: Generalized Suzuki Coupling for Synthesis.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask, combine 4-bromophenyl-d4-boronic acid and 1-bromo-2,4-dichlorobenzene in a suitable solvent system such as a mixture of toluene, ethanol, and water.

-

Catalyst and Base Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base such as sodium carbonate.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or GC-MS.

-

Workup and Purification: After cooling, the reaction mixture is subjected to an aqueous workup to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified using column chromatography on silica gel to yield pure this compound.

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard for the quantitative analysis of PCBs in various matrices.[1][2] This is particularly important in environmental monitoring and food safety testing, where accurate determination of PCB levels is critical.

Isotope Dilution Mass Spectrometry (IDMS):

This compound is integral to IDMS, a highly accurate analytical technique. A known amount of the deuterated standard is added to the sample at the beginning of the analytical process. The ratio of the native analyte to the isotopically labeled standard is then measured by mass spectrometry. Since the native analyte and the standard are chemically identical, they behave similarly during extraction, cleanup, and analysis. Any losses of the analyte during these steps will be mirrored by losses of the standard, allowing for accurate correction and quantification.[8][9]

Experimental Protocols

Analysis of PCBs in Soil using GC-MS/MS

This protocol is based on the principles outlined in EPA Method 1668A for the determination of chlorinated biphenyl congeners in soil and other solid matrices.[4][10]

Sample Preparation and Extraction Workflow:

Figure 2: Sample Preparation Workflow for Soil Analysis.

Detailed Protocol:

-

Sample Preparation:

-

Homogenize the soil sample to ensure representativeness.

-

Weigh approximately 10 g of the homogenized soil into a clean extraction thimble.

-

Spike the sample with a known amount of this compound solution in a non-interfering solvent.

-

Mix the spiked sample with anhydrous sodium sulfate to remove moisture.

-

-

Extraction:

-

Place the thimble in a Soxhlet extractor.

-

Extract the sample for 16-24 hours with a suitable solvent mixture, such as hexane:acetone (1:1, v/v).

-

-

Extract Cleanup:

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Perform a cleanup step to remove interfering co-extractable compounds. A common method is to use a multi-layer silica gel column containing acidic, basic, and neutral silica gel.

-

For samples with high lipid content, an additional cleanup step using gel permeation chromatography (GPC) may be necessary.

-

-

Final Concentration and Analysis:

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

Add a recovery (injection) standard, such as ¹³C₁₂-labeled PCB 209, just prior to analysis to monitor instrument performance.

-

Analyze the extract using GC-MS/MS.

-

GC-MS/MS Instrumental Parameters:

| Parameter | Typical Value |

| Gas Chromatograph | Agilent 8890 GC or equivalent[11] |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp to 320 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium |

| Mass Spectrometer | Agilent 5977C GC/MSD or equivalent[11] |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for PCB 28 and its Deuterated Standard:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,4,4'-Trichlorobiphenyl (PCB 28) | 256 | 186 | 20 |

| 258 | 188 | 20 | |

| This compound | 260 | 190 | 20 |

| 262 | 192 | 20 |

Analysis of PCBs in Water using LC-MS/MS

While GC-MS is the more traditional technique for PCB analysis, LC-MS/MS can also be employed, particularly for hydroxylated PCB metabolites. The following is a generalized protocol for the analysis of PCBs in water.

Sample Preparation and Extraction Workflow:

Figure 3: Sample Preparation Workflow for Water Analysis.

Detailed Protocol:

-

Sample Preparation:

-

Collect a 1 L water sample in a clean glass container.

-

Spike the sample with a known amount of this compound solution.

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Extract the water sample three times with dichloromethane in a separatory funnel.

-

Solid-Phase Extraction (SPE): Alternatively, pass the water sample through a conditioned C18 SPE cartridge. Elute the PCBs with a suitable organic solvent.

-

-

Extract Processing:

-

Dry the combined extracts by passing them through anhydrous sodium sulfate.

-

Concentrate the extract to near dryness.

-

Reconstitute the residue in a solvent compatible with the LC mobile phase, such as acetonitrile.

-

-

Analysis:

-

Add a recovery standard.

-

Inject an aliquot into the LC-MS/MS system.

-

LC-MS/MS Instrumental Parameters:

| Parameter | Typical Value |

| Liquid Chromatograph | Agilent 1290 Infinity II LC System or equivalent |

| Column | ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 50% B, ramp to 95% B over 10 min, hold for 5 min, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for PCB 28 and its Deuterated Standard (APCI - Negative Mode):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,4,4'-Trichlorobiphenyl (PCB 28) | [M-Cl+O]⁻ 239 | 169 | 15 |

| This compound | [M-Cl+O]⁻ 243 | 173 | 15 |

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of PCB 28 in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry minimizes the impact of matrix effects and procedural losses, leading to high-quality analytical data. The detailed protocols provided in this guide serve as a foundation for researchers and scientists in developing and validating analytical methods for PCB analysis in environmental and biological samples. The continued availability and application of such high-purity stable isotope-labeled standards are crucial for advancing research in environmental science, toxicology, and drug development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. agilent.com [agilent.com]

- 4. nj.gov [nj.gov]

- 5. Priority Pollutant Standard Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. amptius.com [amptius.com]

- 11. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

An In-depth Technical Guide to 2,4,4'-Trichloro-1,1'-biphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,4'-Trichloro-1,1'-biphenyl-d4, a deuterated analogue of the polychlorinated biphenyl (PCB) congener PCB 28. This document is intended to serve as a valuable resource for professionals utilizing this compound as an internal standard in analytical testing, particularly in mass spectrometry-based methods.

Core Physical and Chemical Properties

This compound is a synthetic organic chemical where four hydrogen atoms on one of the biphenyl rings have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of 2,4,4'-Trichlorobiphenyl (PCB 28) in various matrices, as it exhibits nearly identical chemical behavior and chromatographic retention time to the native compound but is distinguishable by its mass-to-charge ratio in mass spectrometry.[1]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₃D₄Cl₃ | [2] |

| Molecular Weight | 261.57 g/mol | [2] |

| CAS Number | 1219799-32-2 | [2] |

| Appearance | Varies from oily liquids to white crystalline solids (as with other PCBs) | Inferred from general PCB properties[3] |

| Melting Point | Data not available for the deuterated compound. For the non-deuterated analogue (PCB 28), reported values vary, including 58 °C. A definitive value for the deuterated compound is not readily available. | [1] |

| Boiling Point | Data not available for the deuterated compound. For PCBs in general, the boiling point is in the range of 340 to 375 °C. | [3] |

| Water Solubility | Insoluble. For the non-deuterated analogue (PCB 28), the water solubility is reported as 0.27 mg/L. | [4] |

| Solubility in Organic Solvents | Freely soluble in nonpolar organic solvents such as isooctane, hexane, and dichloromethane. | Inferred from general PCB properties[5] |

Experimental Protocols

The accurate determination and application of this compound rely on precise experimental methodologies. Below are detailed protocols for key analytical techniques where this compound is commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

GC-MS/MS is a primary technique for the trace-level quantification of PCBs. The use of a deuterated internal standard like this compound is crucial for accurate and precise measurements, compensating for matrix effects and variations in sample preparation and injection.

Sample Preparation (Water Sample):

-

To a 1 L water sample, add a known amount of this compound solution as an internal standard.

-

Perform a liquid-liquid extraction by adding n-hexane and shaking the mixture.

-

After phase separation, collect the organic (n-hexane) layer.

-

Dry the extract with anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating PCB congeners.

-

Injection: 1 µL of the final extract is injected in splitless mode.

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp up to 310°C at a rate of 8°C/min, and hold for 5 min.

-

-

Mass Spectrometer (MS/MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native PCB 28 and the deuterated internal standard should be optimized.

-

The workflow for a typical GC-MS/MS analysis of PCBs is illustrated in the diagram below.

Caption: GC-MS/MS analysis workflow for PCBs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

While GC-MS is more common for PCBs, LC-MS/MS can be employed, particularly for hydroxylated PCB metabolites. The use of deuterated internal standards remains critical for accurate quantification.

Sample Preparation (Biological Matrix):

-

Homogenize the sample and spike with a known amount of this compound.

-

Extract the analytes using a suitable organic solvent mixture, such as 50% n-hexane/dichloromethane (v/v).

-

Purify the extract using a silica gel column treated with sulfuric acid to remove lipids.

-

Further separate the target analytes from non-polar interferences using a hydrated silica gel column.

-

Evaporate the final eluate and reconstitute in a solvent compatible with the LC mobile phase.

Instrumental Analysis:

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

-

-

Mass Spectrometer (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in negative mode is often used for hydroxylated metabolites. For native PCBs, Atmospheric Pressure Chemical Ionization (APCI) might be more suitable.

-

Acquisition Mode: MRM is used for selective and sensitive detection.

-

The logical relationship for selecting an appropriate analytical method is depicted below.

Caption: Logic for selecting an analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and determining the isotopic purity of deuterated standards like this compound.

Sample Preparation:

-

Accurately weigh 10-50 mg of the deuterated compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable non-deuterated solvent (e.g., chloroform or dimethyl sulfoxide).

-

Gently swirl or vortex to ensure complete dissolution.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei to Observe:

-

¹H NMR: To quantify any residual protons and confirm the positions of deuteration by the absence of signals.

-

²H NMR: To directly observe the deuterium nuclei, confirming their presence and location.

-

¹³C NMR: To analyze the carbon backbone and observe isotopic shifts and coupling to deuterium.

-

-

Quantitative NMR (qNMR): An internal calibrant with a known concentration is added to the sample to determine the precise concentration of the deuterated standard.

The general steps involved in NMR analysis are outlined in the following diagram.

Caption: General steps for NMR analysis.

Conclusion

This compound is an essential tool for the accurate quantification of its non-deuterated counterpart, PCB 28, in environmental and biological samples. While specific physical property data for the deuterated compound is not widely published, its behavior can be largely inferred from the properties of other PCBs. The detailed experimental protocols provided in this guide for GC-MS/MS, LC-MS/MS, and NMR serve as a robust starting point for researchers and analytical scientists. Adherence to these methodologies, with appropriate optimization for specific instrumentation and matrices, will ensure high-quality, reliable, and reproducible results in the analysis of this important environmental contaminant.

References

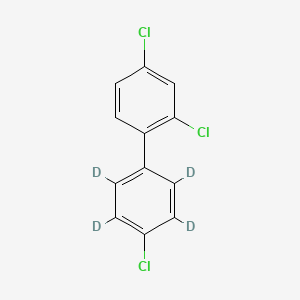

2,4,4'-Trichloro-1,1'-biphenyl-d4 chemical structure and formula

An In-Depth Technical Guide to 2,4,4'-Trichloro-1,1'-biphenyl-d4

This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological interactions of this compound. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled compounds.

Chemical Identity and Properties

This compound is the deuterium-labeled form of the polychlorinated biphenyl (PCB) congener PCB 28. The incorporation of four deuterium atoms on one of the phenyl rings makes it an ideal internal standard for quantitative analysis of its non-labeled counterpart in various matrices. Its primary application is as a tracer or internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1][2]. Deuterium labeling can also be used to study the pharmacokinetic and metabolic profiles of compounds[1][2][3].

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The table below summarizes the key chemical and physical properties of this compound and its non-deuterated analog, 2,4,4'-Trichlorobiphenyl (PCB 28).

| Property | This compound | 2,4,4'-Trichlorobiphenyl (PCB 28) |

| CAS Number | 1219799-32-2[2][3][4] | 7012-37-5[5] |

| Chemical Formula | C₁₂H₃D₄Cl₃[3][4] | C₁₂H₇Cl₃[5][6] |

| Molecular Weight | 261.57 g/mol [3][4] | 257.54 g/mol [5][6] |

| IUPAC Name | 1-chloro-2,3,5,6-tetradeuterio-4-(2,4-dichlorophenyl)benzene[7] | 2,4,4'-Trichloro-1,1'-biphenyl[5] |

| Synonyms | 2,4,4'-Trichlorobiphenyl-2',3',5',6'-d4, PCB28-d4[4][7] | PCB 28 |

| Physical Form | Off-White Solid[4] | Solid |

| Purity | >98%[4] | N/A |

| Storage Temperature | 2-8°C[4] | 2-8°C[8] |

| SMILES | ClC1=C(C=CC(Cl)=C1)C2=C([2H])C([2H])=C(C([2H])=C2[2H])Cl[2] | c1cc(ccc1Cl)c2cc(c(cc2)Cl)Cl |

Experimental Protocols

Generalized Synthesis Protocol via Suzuki Coupling

The synthesis of specific PCB congeners, including isotopically labeled versions, is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method offers high selectivity and good yields[9][10][11]. A generalized protocol is described below.

Objective: To synthesize this compound by coupling a deuterated phenylboronic acid with a chlorinated bromobenzene.

Materials:

-

4-bromobenzene-d4

-

2,4-dichlorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)₂Cl₂)[9]

-

Base (e.g., aqueous sodium carbonate)

-

Solvent (e.g., toluene, ethanol)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a reaction vessel, combine 2,4-dichlorophenylboronic acid, 4-bromobenzene-d4, and the palladium catalyst in the chosen solvent system.

-

Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Base Addition: Add the aqueous base to the mixture.

-

Reaction: Heat the mixture to reflux under an inert atmosphere and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.

Quantitative Analysis of 2,4,4'-Trichlorobiphenyl in Biological Samples

This protocol describes the quantitative analysis of 2,4,4'-Trichlorobiphenyl (PCB 28) in serum using gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as an internal standard.

Objective: To accurately quantify the concentration of PCB 28 in a serum sample.

Materials:

-

Serum sample

-

This compound (Internal Standard)

-

Solvents (Hexane, Ethyl Ether, Methanol - pesticide grade)[12]

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup[5]

-

GC-MS/MS system with a suitable capillary column (e.g., 5% phenyl film, 30 m x 0.25 mm ID x 0.10 µm film thickness)[4][7]

Procedure:

-

Sample Preparation:

-

Pipette a known volume of serum (e.g., 2 mL) into a glass tube.

-

Spike the sample with a known amount of the internal standard solution (this compound).

-

Add methanol and vortex for several minutes.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding a mixture of hexane and ethyl ether (1:1, v/v)[12].

-

Vortex thoroughly and centrifuge to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process two more times and combine the organic extracts.

-

-

Cleanup:

-

Instrumental Analysis (GC-MS/MS):

-

Concentrate the final cleaned extract to a small volume (e.g., 100 µL).

-

Inject an aliquot (e.g., 1-2 µL) into the GC-MS/MS system.

-

GC Conditions: Use a temperature program that effectively separates PCB 28 from other congeners. (e.g., initial temp 80°C, ramp at 40°C/min to 310°C)[13].

-

MS/MS Conditions: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both PCB 28 and the deuterated internal standard[4][7].

-

-

Quantification:

-

Create a calibration curve using standards of PCB 28 at various concentrations, each containing a fixed amount of the internal standard.

-

Calculate the concentration of PCB 28 in the sample by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

-

Caption: Workflow for the quantitative analysis of PCB 28.

Biological Interactions and Pathways

While this compound is primarily used as an analytical standard, the biological effects of its non-deuterated analog, PCB 28, have been studied.

Metabolic Pathway of 2,4,4'-Trichlorobiphenyl (PCB 28)

The metabolism of PCBs is a critical factor in their persistence and toxicity. PCB 28 undergoes biotransformation primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.

The initial step involves oxidation by CYP enzymes, particularly CYP1A2, to form hydroxylated metabolites (OH-PCBs)[3]. This process can also lead to partial dechlorination, resulting in dichlorinated hydroxylated metabolites[3]. These hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation (catalyzed by UGTs) or sulfation (catalyzed by SULTs), to form more water-soluble conjugates that can be excreted from the body, mainly through feces[1][2].

Caption: Metabolic pathway of 2,4,4'-Trichlorobiphenyl (PCB 28).

Cellular Signaling Pathway Perturbation

Some PCB congeners can act as tumor promoters by interfering with cellular signaling pathways involved in cell proliferation and transformation. Studies have shown that PCB 28 can activate specific transcription factors.

Treatment with PCB 28 has been observed to increase the DNA-binding activity of STAT5 (Signal Transducer and Activator of Transcription 5) and STAT6 proteins[8]. This leads to the enhanced transcriptional activation of target genes that are involved in cell growth and proliferation. Additionally, PCB 28 exposure can increase the binding of proteins, such as junD, to the Activator Protein-1 (AP-1) consensus sequence, another key regulator of gene expression related to cell proliferation and stress response[8].

Caption: Signaling pathways affected by PCB 28 exposure.

References

- 1. Whole-Body Disposition and Metabolism of [14C]-2,4,4′-Trichlorobiphenyl (PCB28) Following Lung Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Partial dechlorination of 2,4,4′-trichlorobiphenyl (PCB 28) mediated by recombinant human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 2,4,4'-trichlorobiphenyl increases STAT5 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdc.gov [cdc.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: 2,4,4'-Trichloro-1,1'-biphenyl-d4 (CAS: 1219799-32-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2,4,4'-Trichloro-1,1'-biphenyl-d4 (PCB 28-d4), a deuterated analog of the polychlorinated biphenyl (PCB) congener, PCB 28. Due to its isotopic labeling, this compound is not intended for direct biological or pharmaceutical applications but serves as a critical internal standard for the accurate quantification of PCB 28 in various matrices.[1][2] PCBs are a class of persistent organic pollutants, and precise monitoring is essential for environmental and toxicological studies.[3] This document outlines the physicochemical properties, plausible synthesis, analytical applications, and the biological context of its non-deuterated counterpart, PCB 28.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These are crucial for its application as an internal standard in analytical chemistry.

| Property | Value | Reference |

| CAS Number | 1219799-32-2 | PubChem |

| Molecular Formula | C₁₂H₃D₄Cl₃ | MedChemExpress |

| Molecular Weight | 261.57 g/mol | MedChemExpress |

| Appearance | Off-white solid | A Chemtek |

| IUPAC Name | 1-chloro-2,3,5,6-tetradeuterio-4-(2,4-dichlorophenyl)benzene | PubChem |

| Synonyms | PCB 28-d4, 2,4,4'-Trichlorobiphenyl-d4 | PubChem |

Synthesis

Plausible Synthetic Route: Suzuki-Miyaura Coupling

The synthesis would likely involve the palladium-catalyzed cross-coupling of a deuterated arylboronic acid with a chlorinated aryl halide.

Reactants:

-

1-bromo-2,4-dichlorobenzene

-

(4-chlorophenyl-2,3,5,6-d4)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)₂Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

General Protocol:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2,4-dichlorobenzene, (4-chlorophenyl-2,3,5,6-d4)boronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent to the mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Plausible synthesis of this compound via Suzuki-Miyaura coupling.

Analytical Applications and Experimental Protocol

This compound is primarily used as an internal standard in isotope dilution methods for the quantification of PCB 28 and other PCB congeners in environmental and biological samples. Its chemical similarity to the analyte of interest allows for accurate correction of sample loss during extraction and cleanup, as well as variations in instrument response.

Representative Experimental Protocol: Analysis of PCBs in Environmental Samples by GC-MS

This protocol is a generalized procedure based on EPA methods 8082A and 1628.

4.1 Sample Preparation and Extraction

-

Spiking: Accurately weigh a known amount of the sample (e.g., 10 g of soil or sediment) into an extraction thimble. Spike the sample with a known amount of this compound solution.

-

Extraction: Place the thimble in a Soxhlet extractor and extract with an appropriate solvent (e.g., a mixture of hexane and acetone) for 16-24 hours.

-

Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator followed by a gentle stream of nitrogen.

4.2 Extract Cleanup

-

Sulfur Removal: If sulfur interference is expected, the extract can be cleaned by passing it through a column containing activated copper granules.

-

Fractionation: To remove interfering compounds, the extract is passed through a multi-layered silica gel or Florisil column. The PCBs are eluted with a nonpolar solvent like hexane.

-

Final Concentration: The cleaned extract is concentrated to a final volume of 1 mL.

4.3 GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis. The GC is equipped with a capillary column suitable for PCB separation.

-

Injection: Inject a 1-2 µL aliquot of the final extract into the GC.

-

Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both native PCB 28 and the deuterated internal standard.

-

Quantification: The concentration of PCB 28 in the sample is calculated by comparing the peak area of the native compound to the peak area of the deuterated internal standard, using a calibration curve.

Caption: General workflow for the analysis of PCBs using a deuterated internal standard.

Biological Context: Metabolism and Toxicology of 2,4,4'-Trichlorobiphenyl (PCB 28)

While the deuterated compound is used as an analytical standard, understanding the biological fate and effects of its non-deuterated counterpart, PCB 28, is crucial for interpreting toxicological data.

5.1 Metabolism

Studies in rats have shown that PCB 28 is metabolized and excreted from the body, primarily through the feces.[4] The elimination half-life in rats following lung administration is approximately 12 hours.[5][6] The metabolic pathways involve Phase I and Phase II enzymes.

-

Phase I Metabolism: Primarily mediated by cytochrome P450 enzymes (CYPs), particularly CYP1A2.[7] This results in the hydroxylation of the biphenyl rings to form various hydroxylated metabolites (OH-PCBs).[7] Additionally, a partial dechlorination of PCB 28 to a dichlorinated monohydroxylated metabolite has been observed.[7]

-

Phase II Metabolism: The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[7]

Caption: Metabolic pathway of 2,4,4'-Trichlorobiphenyl (PCB 28).

5.2 Toxicology

PCBs, including PCB 28, are known for their toxic effects. Exposure can lead to a range of adverse health outcomes.

| Effect | Description | Reference |

| Endocrine Disruption | PCBs can interfere with hormone systems. | ATSDR |

| Neurotoxicity | Can adversely affect the nervous system. | [8] |

| Carcinogenicity | Classified as a probable human carcinogen (Group 2A) by the IARC. | [9] |

| Immunotoxicity | Can suppress the immune system. | [8] |

| Hepatotoxicity | Can cause liver damage. | [9] |

| Dermal Effects | High exposure can lead to chloracne. | [9] |

In plant studies, high concentrations of PCB-28 have been shown to inhibit growth, damage chloroplasts, and induce oxidative stress in Lemna minor.[3]

Signaling Pathways

Research has indicated that PCB 28 may exert some of its effects by modulating intracellular signaling pathways. One identified pathway involves the Signal Transducer and Activator of Transcription (STAT) proteins.

STAT5 Signaling Pathway

Studies in rats have shown that exposure to PCB 28 can increase the transcriptional activity of STAT5.[10] This involves the binding of STAT5 proteins to specific DNA sequences known as gamma-interferon-activated sequences (GAS), which can lead to changes in gene expression related to cell proliferation and transformation.[10]

Caption: Postulated STAT5 signaling pathway activation by PCB 28.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of PCB 28 in complex matrices. While it is not biologically active itself, a thorough understanding of the metabolism, toxicology, and signaling pathways of its non-deuterated analog, PCB 28, is essential for researchers in the fields of environmental science, toxicology, and drug development. This guide provides a comprehensive overview of the available technical information to support these research endeavors.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PCB Standards and Standard Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]

- 5. Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. well-labs.com [well-labs.com]

- 7. ¹³C Labeled PCB Mixture in nonane PCBs-28/52/101/138/153/180/209 - Cambridge Isotope Laboratories, EC-4058 [isotope.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Deuterated Polychlorinated Biphenyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of deuterated polychlorinated biphenyls (PCBs). These isotopically labeled compounds are indispensable as internal standards for accurate quantification in environmental analysis, toxicological studies, and various research applications, particularly in mass spectrometry-based methods. This document details the primary synthetic strategies, provides experimental protocols for key reactions, and presents quantitative data to aid in the selection and application of these techniques.

Introduction to Deuterated PCBs and their Significance

Polychlorinated biphenyls (PCBs) are a class of 209 individual chlorinated aromatic hydrocarbons (congeners) that are persistent environmental pollutants. Due to their toxicity and bioaccumulation, accurate detection and quantification are crucial. Deuterated PCBs, where one or more hydrogen atoms are replaced by deuterium, are ideal internal standards for analytical methods like isotope dilution mass spectrometry (IDMS).[1][2] They share nearly identical chemical and physical properties with their native counterparts, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation. However, their increased mass allows them to be distinguished by a mass spectrometer, enabling precise correction for analyte losses during sample preparation and analysis.

Core Synthetic Strategies

The synthesis of deuterated PCBs primarily involves two strategic approaches: the introduction of deuterium into a pre-formed biphenyl or PCB skeleton, or the construction of the biphenyl ring system from deuterated precursors. The choice of method depends on the desired deuteration pattern, the specific congener, and the availability of starting materials.

Catalytic Hydrogen-Deuterium (H/D) Exchange

Catalytic H/D exchange is a common method for introducing deuterium into aromatic compounds. This technique involves the reaction of a PCB or a biphenyl precursor with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst.

Key Features:

-

Deuterium Source: D₂ gas or D₂O are the most common sources.[3][4]

-

Catalysts: Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum-based catalysts are frequently employed.[5][6]

-

Reaction Conditions: The reaction is typically carried out under elevated temperature and pressure to facilitate the exchange.[3][4]

This method can lead to the perdeuteration of the molecule, where all hydrogen atoms are replaced by deuterium. However, achieving selective deuteration at specific positions can be challenging.

Synthesis from Deuterated Precursors

A more controlled approach to obtaining specifically labeled deuterated PCBs is to synthesize the biphenyl structure from deuterated starting materials. This often involves cross-coupling reactions, with the Suzuki-Miyaura and Ullmann reactions being the most prominent.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide.[7][8][9][10] To synthesize a deuterated PCB, one of the coupling partners is a deuterated aromatic compound.

General Reaction Scheme: A deuterated aryl boronic acid is reacted with a chlorinated aryl halide (or vice versa) in the presence of a palladium catalyst and a base to form the deuterated biphenyl core, which can then be further chlorinated if necessary.

Diagram 1: Suzuki-Miyaura Coupling for Deuterated PCB Synthesis

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[11] This method can be used to synthesize symmetrical deuterated PCBs by coupling two molecules of a deuterated and chlorinated aryl halide. While effective, the Ullmann reaction often requires harsh reaction conditions, including high temperatures.

Experimental Protocols

The following sections provide generalized experimental protocols for the key synthetic methods. Researchers should note that specific conditions may need to be optimized for different PCB congeners.

General Protocol for Catalytic H/D Exchange

This protocol describes a general procedure for the deuteration of a PCB congener using deuterium gas and a palladium catalyst.

Materials:

-

PCB congener

-

Palladium on carbon (10 wt% Pd/C)

-

Anhydrous solvent (e.g., ethyl acetate, methanol-d₄)

-

Deuterium gas (D₂)

-

Reaction flask suitable for hydrogenation

-

Celite

Procedure:

-

Dissolve the PCB congener in the anhydrous solvent within the reaction flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with D₂ gas. This cycle is typically repeated three times.[6]

-

Maintain a positive pressure of D₂ (e.g., using a balloon) and stir the reaction mixture vigorously at the desired temperature (e.g., 80-150°C) for a specified time (e.g., 24-72 hours).[3]

-

Monitor the reaction progress using an appropriate technique (e.g., GC-MS) to determine the extent of deuteration.

-

Upon completion, cool the reaction mixture to room temperature and carefully filter it through a pad of Celite to remove the Pd/C catalyst.[6]

-

Concentrate the filtrate under reduced pressure to yield the crude deuterated PCB.[6]

-

Purify the product as required, typically by column chromatography or recrystallization.[6]

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a deuterated PCB via Suzuki-Miyaura coupling.

Materials:

-

Deuterated arylboronic acid

-

Chlorinated aryl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/ethanol/water)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add the deuterated arylboronic acid, the chlorinated aryl halide, the palladium catalyst, and the base.

-

Add the solvent system to the flask.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for the desired reaction time (typically 4-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure deuterated PCB congener.

Data Presentation: Quantitative Analysis of Deuteration

The success of a deuteration synthesis is determined by the yield of the desired product and its isotopic purity. The isotopic purity, or the percentage of deuterium incorporation, is a critical parameter for internal standards. These are typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Synthetic Methods for Deuterated PCBs

| Method | Typical Yields | Isotopic Purity (%D) | Advantages | Disadvantages |

| Catalytic H/D Exchange | Moderate to High | Variable, can be >95% | Can achieve high levels of deuteration; useful for perdeuteration. | May lack regioselectivity; can require harsh conditions. |

| Suzuki-Miyaura Coupling | Good to Excellent | >98% | High regioselectivity; mild reaction conditions; wide functional group tolerance. | Requires synthesis of deuterated precursors; potential for side reactions.[12] |

| Ullmann Reaction | Moderate | >98% | Useful for symmetrical PCBs. | Requires harsh reaction conditions; limited to certain substrates. |

Note: Yields and isotopic purity are highly dependent on the specific congener and reaction conditions.

Purification and Characterization

Purification of the synthesized deuterated PCB is crucial to remove any unreacted starting materials, byproducts, and unlabeled or partially labeled species. Common purification techniques include:

-

Column Chromatography: Effective for separating the desired product from impurities with different polarities.

-

Recrystallization: Useful for obtaining highly pure crystalline products.

-

Preparative High-Performance Liquid Chromatography (HPLC): Can be used for the purification of small quantities of high-purity material.

Characterization of the final product is essential to confirm its identity, chemical purity, and isotopic enrichment. The following analytical techniques are typically employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and determine the isotopic distribution.

-

Nuclear Magnetic Resonance (¹H NMR and ²H NMR): To confirm the position of the deuterium labels and assess the degree of deuteration.[6]

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and confirmation of the elemental composition.

Experimental Workflow Overview

The general workflow for the synthesis and purification of a deuterated PCB is outlined below.

Conclusion

The synthesis of deuterated polychlorinated biphenyls is a critical process for providing the high-quality internal standards necessary for accurate and reliable analytical measurements. While catalytic H/D exchange offers a route to perdeuterated analogues, methods like the Suzuki-Miyaura coupling provide greater control for the synthesis of specifically labeled congeners. The choice of synthetic strategy should be guided by the desired deuteration pattern, the target congener, and the available resources. Careful purification and thorough characterization are paramount to ensure the quality and reliability of the final deuterated PCB standard.

References

- 1. PCB Standards and Standard Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. CDC PCB Spiking Standard (¹³Cââ, 99%) in methanol - Cambridge Isotope Laboratories, EC-5367 [isotope.com]

- 3. WO2024133048A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

- 11. Synthesis of /sup 13/C-labeled polychlorinated biphenyls (Journal Article) | ETDEWEB [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

Stability and Storage of 2,4,4'-Trichloro-1,1'-biphenyl-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the stability and storage of 2,4,4'-Trichloro-1,1'-biphenyl-d4, a deuterated internal standard vital for the accurate quantification of its non-labeled counterpart in various analytical applications. While specific stability studies on this deuterated analog are not extensively published, this document synthesizes established principles of deuterated standard stability and data on the parent polychlorinated biphenyl (PCB) to offer best-practice recommendations.

Core Concepts: Stability of Deuterated Internal Standards

The utility of a deuterated internal standard hinges on its chemical and isotopic stability. Any degradation of the molecule or exchange of deuterium atoms with hydrogen from the surrounding environment can compromise the accuracy of analytical results. The primary stability concerns for this compound revolve around the integrity of the carbon-deuterium (C-D) bonds and the stability of the biphenyl backbone.

The location of the deuterium labels on the 2',3',5',6'-positions of one of the phenyl rings provides good stability. Deuterium atoms on aromatic rings are generally more stable and less susceptible to back-exchange compared to those on heteroatoms or carbons adjacent to carbonyl groups.

Factors Influencing Stability

Several environmental and chemical factors can impact the long-term stability of this compound. Understanding and controlling these factors is paramount for maintaining the integrity of the standard.

Caption: Key factors affecting the stability of deuterated standards.

Recommended Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability of this compound.

Table 1: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C or lower in a well-sealed container. Short-term: 2-8°C. | Reduces the rate of potential degradation reactions and minimizes solvent evaporation. |

| Solvent | Store as a solution in a high-purity, aprotic, and anhydrous solvent (e.g., isooctane, hexane, nonane). | Minimizes the risk of hydrogen-deuterium exchange. |

| Light | Store in amber glass vials or otherwise protected from light. | Prevents potential photodegradation of the biphenyl structure. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the neat compound. | Protects against potential oxidation. |

| Container | Use tightly sealed, non-reactive containers such as amber glass vials with PTFE-lined caps. | Prevents contamination and solvent evaporation. |

Experimental Protocol: Assessment of Stock Solution Stability

The following is a generalized protocol for assessing the stability of a this compound stock solution. This should be adapted based on the specific analytical method and instrumentation.

Objective: To determine the stability of a this compound stock solution under defined storage conditions over time.

Materials:

-

This compound neat material or certified reference solution.

-

High-purity, anhydrous, aprotic solvent (e.g., isooctane).

-

Volumetric flasks and pipettes.

-

Amber glass vials with PTFE-lined caps.

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

-

A stable, non-deuterated internal standard for comparison (optional but recommended).

Procedure:

-

Preparation of Stock Solution:

-

Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

-

Divide the stock solution into multiple aliquots in separate amber glass vials to avoid repeated opening of the same container.

-

-

Storage Conditions:

-

Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature).

-

Protect all samples from light.

-

-

Initial Analysis (Time Zero):

-

Immediately after preparation, analyze one of the aliquots by GC-MS or LC-MS/MS.

-

Record the peak area or response of the deuterated standard.

-

Assess the isotopic purity by monitoring for the presence of the non-deuterated analog.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

-

Allow the sample to equilibrate to room temperature before analysis.

-

Analyze the sample using the same method as the initial analysis.

-

-

Data Evaluation:

-

Compare the peak area or response of the deuterated standard at each time point to the time-zero measurement. A significant decrease may indicate degradation.

-

Monitor the ratio of the deuterated standard to its non-deuterated counterpart. An increase in the non-deuterated signal suggests hydrogen-deuterium exchange.

-

The stability is confirmed if the measurements remain within a predefined acceptance range (e.g., ±15% of the initial value).

-

Caption: Workflow for assessing the stability of a deuterated standard solution.

Potential Degradation Pathways

While PCBs are known for their environmental persistence, they are not entirely inert. For 2,4,4'-Trichloro-1,1'-biphenyl, potential degradation pathways in a laboratory setting, although generally slow, could include:

-

Photodegradation: Exposure to UV light can lead to the reductive dechlorination of the biphenyl rings.

-

Chemical Degradation: While resistant to hydrolysis and oxidation under normal laboratory conditions, exposure to strong oxidizing or reducing agents, or extreme pH, could lead to degradation.

It is important to note that the presence of deuterium atoms is not expected to significantly alter these fundamental degradation pathways, but may have a minor effect on the reaction rates (kinetic isotope effect).

By implementing the storage and handling recommendations and, when necessary, performing stability assessments as outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their this compound internal standards, leading to more accurate and reliable analytical results.

2,4,4'-Trichloro-1,1'-biphenyl-d4 safety data sheet information

An In-depth Technical Guide to the Safety Data for 2,4,4'-Trichloro-1,1'-biphenyl-d4

This technical guide provides a comprehensive overview of the safety data for this compound, a deuterated analogue of the polychlorinated biphenyl (PCB) congener PCB 28. This document is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information presented is aggregated from various safety data sheets and toxicological databases for 2,4,4'-trichlorobiphenyl, as the safety profile of the deuterated form is expected to be nearly identical to that of the unlabeled compound.

Chemical and Physical Properties

This compound is a synthetic organochloride compound. The deuteration is primarily for use as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, to quantify the presence of the non-deuterated form in various matrices.

| Property | Value |

| Molecular Formula | C₁₂H₃D₄Cl₃ |

| Molecular Weight | 261.57 g/mol |

| CAS Number | 1219799-32-2 |

| Appearance | Not specified, but likely a solid or oil |

| Synonyms | 2,4,4'-Trichlorobiphenyl-d4, PCB 28-d4 |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classifications.

| GHS Classification | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Specific target organ toxicity — repeated exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the aquatic environment, short-term (Acute) - Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term (Chronic) - Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Pictograms:

-

Health Hazard

-

Irritant

-

Environmental Hazard

Experimental Protocols: A Generalized Approach

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize exposure and risk.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use a properly fitted respirator if ventilation is inadequate.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures:

The following diagram outlines the logical steps to take in the event of an accidental release or exposure.

Toxicological Information

The toxicological properties of 2,4,4'-trichlorobiphenyl have not been exhaustively investigated, and data for the deuterated form is even more scarce. However, as a member of the PCB family, it is known to be persistent in the environment and can bioaccumulate.[1]

Acute Effects:

-

Harmful if swallowed.

-

Causes skin irritation.

Chronic Effects:

-

May cause damage to organs through prolonged or repeated exposure.[2][3] The liver is a potential target organ.

-

Polychlorinated biphenyls as a class are considered to be carcinogenic.[4]

Ecological Information

This compound is classified as very toxic to aquatic life with long-lasting effects.[2][3] It should not be allowed to enter drains or watercourses.

Disposal Considerations

Disposal of this substance must be in accordance with federal, state, and local environmental control regulations. It should be treated as hazardous waste.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. Its toxicity profile is comparable to other trichlorobiphenyls, with known hazards including acute oral toxicity, skin irritation, and potential for organ damage with repeated exposure. It is also highly toxic to aquatic organisms. Researchers and other professionals working with this compound must use appropriate personal protective equipment and follow established safety procedures for handling, storage, and disposal to minimize risks to human health and the environment.

References

A Technical Guide to 2,4,4'-Trichloro-1,1'-biphenyl-d4: An Internal Standard for Precise Analyte Quantification

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of target analytes is paramount. This technical guide provides an in-depth overview of 2,4,4'-Trichloro-1,1'-biphenyl-d4, a deuterated analog of a polychlorinated biphenyl (PCB), widely utilized as an internal standard in sophisticated analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Introduction to this compound

This compound is a stable isotope-labeled compound where four hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This characteristic is crucial for its role as an internal standard, as it co-elutes with the target analyte during chromatographic separation but is distinguishable by its mass-to-charge ratio in a mass spectrometer. Its primary application is as a tracer or internal standard to improve the accuracy and precision of quantitative analyses of PCBs and related compounds in various matrices.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound as a certified reference material. While specific product details may vary between batches and suppliers, the following tables summarize typical quantitative data and product information.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 1219799-32-2 |

| Molecular Formula | C₁₂H₃D₄Cl₃ |

| Molecular Weight | 261.57 g/mol |

| Appearance | Typically supplied as a solution or neat solid |

| Solubility | Soluble in organic solvents such as hexane, acetone, and methanol |

Table 2: Typical Product Specifications from Commercial Suppliers

| Supplier | Product Number | Purity/Isotopic Enrichment | Concentration/Form |

| MedChemExpress | HY-W354937S | Information available upon request | Solution or solid |

| AccuStandard | C-028S-D4-TP | High Purity | 100 µg/mL in Isooctane |

| Cambridge Isotope Laboratories, Inc. | DLM-2358 | >98% Chemical Purity, >99 atom % D | Neat Solid or Solution |

| LGC Standards | TRC-T724552 | High Purity | Custom concentrations available |

Note: Purity and concentration can vary. It is essential to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

The Role in Analytical Methods: A Workflow Overview

The use of this compound as an internal standard is integral to correcting for analyte loss during sample preparation and for variations in instrument response. The general workflow for its application in environmental or biological sample analysis is depicted below.

The Core of Precision: A Technical Guide to the Isotopic Labeling of PCB Congeners for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of isotopically labeled Polychlorinated Biphenyl (PCB) congeners in modern analytical research. Historically, the environmental persistence and toxicity of PCBs have necessitated highly accurate and sensitive detection methods. The introduction of stable isotope-labeled standards, particularly Carbon-13 (¹³C) labeled congeners, has revolutionized the quantitative analysis of these compounds. This guide provides an in-depth overview of the synthesis, application, and analytical methodologies associated with these indispensable research tools.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The primary application of isotopically labeled PCB congeners is in Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for precise quantification.[1][2] In this method, a known quantity of a ¹³C-labeled PCB congener (internal standard or surrogate) is added to a sample at the beginning of the analytical process.[3] Because the labeled standard is chemically identical to its native (unlabeled) counterpart, it experiences the same chemical and physical effects throughout extraction, cleanup, and analysis. Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native congener to the labeled congener in the final extract using a mass spectrometer, the initial concentration of the native congener in the sample can be accurately calculated, correcting for any procedural losses.

Synthesis and Commercial Availability of Labeled PCB Congeners

While methods for the synthesis of ¹³C-labeled PCBs from isotopically enriched starting materials like ¹³C₆-benzene have been described, the complexity and need for specialized facilities mean that most researchers rely on commercial suppliers.[4][5] Companies such as Cambridge Isotope Laboratories (CIL) and Wellington Laboratories are prominent providers of a wide array of individual ¹³C₁₂-labeled PCB congeners.[4][6][7] These standards are synthesized via unambiguous routes to ensure the correct isomer is produced and are rigorously tested to confirm their chemical and isotopic purity.[4][5]

Data Presentation: Commercially Available ¹³C-Labeled PCB Standards

The following tables summarize the specifications for a selection of commercially available ¹³C-labeled PCB standards, highlighting the high quality and consistency required for rigorous scientific research.

Table 1: Specifications for High-Purity ¹³C-Labeled PCB Standards

| Parameter | Specification | Analysis Method(s) |

| Isotopic Enrichment | ≥ 99% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Chemical Purity | > 98% | GC-MS, Gas Chromatography-Electron Capture Detector (GC-ECD), ¹H-NMR |

| Native Content | < 0.1% | GC-MS Selected Ion (SI) |

| Concentration Uncertainty | Conforming to Eurachem/CITAC Guide | Comparison assay vs. native "Certified Standard" |

Source: Cambridge Isotope Laboratories[8]

Table 2: Examples of Individual ¹³C-Labeled PCB Congener Standards

| Congener (Ballschmiter No.) | Structure | Isotopic Label | Concentration | Supplier Example |

| PCB-15 | 4,4'-DiCB | ¹³C₁₂ | 40±2 µg/mL in nonane | Cambridge Isotope Laboratories |

| PCB-77 | 3,3',4,4'-TetraCB | ¹³C₁₂ | 40±2 µg/mL in nonane | Cambridge Isotope Laboratories |

| PCB-101 | 2,2',4,5,5'-PentaCB | ¹³C₁₂ | 40±2 µg/mL in nonane | Cambridge Isotope Laboratories |

| PCB-118 | 2,3',4,4',5-PentaCB | ¹³C₁₂ | 40±2 µg/mL in nonane | Cambridge Isotope Laboratories |

| PCB-153 | 2,2',4,4',5,5'-HexaCB | ¹³C₁₂ | 40±2 µg/mL in nonane | Cambridge Isotope Laboratories |

| PCB-180 | 2,2',3,4,4',5,5'-HeptaCB | ¹³C₁₂ | 40±2 µg/mL in nonane | Cambridge Isotope Laboratories |

Data compiled from publicly available product information from Cambridge Isotope Laboratories.[1]

Experimental Protocols: Analysis of PCBs in Environmental Samples using Isotope Dilution HRGC/HRMS (Based on EPA Method 1668C)

The following is a generalized protocol for the analysis of PCB congeners in a solid matrix (e.g., soil, sediment) using ¹³C-labeled internal standards. This protocol is based on the principles outlined in U.S. Environmental Protection Agency (EPA) Method 1668C.[9]

1. Sample Preparation and Spiking:

-

A precisely weighed aliquot of the homogenized solid sample (e.g., 10 grams) is placed in an extraction thimble.

-

Prior to extraction, the sample is spiked with a known amount of a solution containing a suite of ¹³C-labeled PCB congeners that are representative of the target native analytes. This is the "isotope dilution" step.

2. Extraction:

-

The spiked sample is extracted using an appropriate technique, such as Soxhlet extraction, with a suitable solvent (e.g., a mixture of hexane and acetone). The goal is to quantitatively transfer the native and labeled PCBs from the sample matrix into the solvent.

3. Extract Cleanup:

-

The raw extract will contain numerous co-extracted compounds that can interfere with PCB analysis. A multi-step cleanup procedure is required.

-

Acid Wash: The extract is shaken with concentrated sulfuric acid to remove oxidizable organic interferences.

-

Column Chromatography: The extract is passed through a series of chromatography columns containing materials like silica gel and alumina. These columns separate the PCBs from other classes of compounds (e.g., pesticides, lipids) based on their polarity. Different solvents are used to elute the fractions containing the PCBs.

4. Concentration:

-

The purified extract is carefully concentrated to a small, precise final volume (e.g., 1 mL) using a nitrogen evaporator.

5. Instrumental Analysis (HRGC/HRMS):

-

An aliquot of the final extract is injected into a High-Resolution Gas Chromatograph (HRGC) coupled to a High-Resolution Mass Spectrometer (HRMS).[3]

-

HRGC: The gas chromatograph separates the individual PCB congeners based on their boiling points and interaction with the chromatographic column.

-

HRMS: The mass spectrometer bombards the eluting congeners with electrons, causing them to ionize. The HRMS is set to a resolving power of at least 10,000 to differentiate the PCBs from other co-eluting compounds.[3] It operates in Selected Ion Monitoring (SIM) mode, monitoring for the specific molecular ions of both the native and the ¹³C-labeled PCB congeners.

6. Quantification:

-

The concentration of each native PCB congener is calculated based on the ratio of its integrated peak area to the peak area of its corresponding ¹³C-labeled analog, using a previously established calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the use of isotopically labeled PCB congeners.

References

- 1. PCB Standards and Standard Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. dspsystems.eu [dspsystems.eu]

- 3. amptius.com [amptius.com]

- 4. well-labs.com [well-labs.com]

- 5. greyhoundchrom.com [greyhoundchrom.com]

- 6. bcp-instruments.com [bcp-instruments.com]

- 7. well-labs.com [well-labs.com]

- 8. ukisotope.com [ukisotope.com]

- 9. epa.gov [epa.gov]

An In-Depth Technical Guide on the Relationship and Analytical Application of 2,4,4'-Trichloro-1,1'-biphenyl-d4 and PCB 28

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relationship between 2,4,4'-Trichloro-1,1'-biphenyl (PCB 28) and its deuterated analog, 2,4,4'-Trichloro-1,1'-biphenyl-d4. The focus is on the application of the deuterated compound as an internal standard for the accurate quantification of PCB 28 in various matrices using isotope dilution mass spectrometry.

Introduction: The Role of Isotope-Labeled Internal Standards

In analytical chemistry, particularly for trace-level quantification of environmental contaminants like Polychlorinated Biphenyls (PCBs), achieving high accuracy and precision is paramount. Isotope dilution mass spectrometry (IDMS) is a powerful technique that addresses challenges such as matrix effects and variations in sample preparation and instrument response. This is achieved by using a stable isotope-labeled version of the analyte as an internal standard. This compound serves this exact purpose for the analysis of PCB 28.

This compound is chemically identical to PCB 28, with the exception that four hydrogen atoms on one of the phenyl rings have been replaced by deuterium atoms. This substitution results in a compound that co-elutes with PCB 28 during chromatographic separation but is distinguishable by its higher mass in a mass spectrometer. By adding a known amount of the deuterated standard to a sample before any processing steps, it experiences the same potential losses as the native analyte. The ratio of the native analyte to the internal standard is then used for quantification, effectively canceling out any variations and leading to highly accurate results.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of both the analyte and the internal standard is crucial for method development and data interpretation.

| Property | 2,4,4'-Trichloro-1,1'-biphenyl (PCB 28) | This compound |

| Synonyms | PCB 28, 2,4,4'-Trichlorobiphenyl | 2,4,4'-Trichlorobiphenyl-d4 |

| Molecular Formula | C₁₂H₇Cl₃ | C₁₂H₃D₄Cl₃ |

| Molecular Weight | 257.54 g/mol [1] | 261.57 g/mol [2] |

| Quantifier Ion (m/z) | 256 | ~260 |

| Qualifier Ion (m/z) | 258 | ~262 |

Experimental Protocol: Quantification of PCB 28 using GC-MS/MS with this compound as an Internal Standard

The following is a representative experimental protocol for the analysis of PCB 28 in an environmental matrix (e.g., soil, sediment) using gas chromatography-tandem mass spectrometry (GC-MS/MS) with isotope dilution. This protocol is a composite of established methodologies, such as those outlined in EPA methods for PCB analysis.

Sample Preparation and Extraction

-

Sample Collection and Homogenization: Collect a representative sample and homogenize it to ensure uniformity.

-

Spiking with Internal Standard: Accurately weigh a portion of the homogenized sample (e.g., 5-10 g) into an extraction thimble. Spike the sample with a known amount of this compound solution.

-

Extraction: Perform solvent extraction using a suitable method such as Soxhlet extraction with a non-polar solvent like hexane or a mixture of hexane and acetone for several hours.

-

Cleanup: The crude extract often contains interfering compounds that need to be removed. A common cleanup procedure involves passing the extract through a multi-layered silica gel column or using gel permeation chromatography (GPC).

-

Concentration: The cleaned extract is then concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled to a tandem quadrupole mass spectrometer (GC-MS/MS) is used for the analysis.

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for the separation of PCB congeners.

-

Injector: Splitless injection is commonly employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the different PCB congeners. A typical program might be:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp to 180°C at 15°C/minute

-

Ramp to 280°C at 5°C/minute, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

MRM Transitions:

-

PCB 28: Precursor ion (m/z 256) → Product ion (e.g., m/z 186)

-

This compound: Precursor ion (m/z ~260) → Product ion (e.g., m/z 190)

-

Note: The exact product ions should be optimized for the specific instrument.

-

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of native PCB 28. Each standard is spiked with the same constant concentration of this compound as the samples.

-

Calibration Curve: Analyze the calibration standards using the same GC-MS/MS method. A calibration curve is generated by plotting the ratio of the peak area of PCB 28 to the peak area of the d4-internal standard against the concentration of PCB 28.

-

Quantification of Unknowns: The concentration of PCB 28 in the prepared samples is determined by calculating the peak area ratio and using the regression equation from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of PCB 28 using its deuterated internal standard.

Caption: Workflow for PCB 28 quantification using a deuterated internal standard.

Signaling Pathways and Logical Relationships

The relationship between PCB 28 and its deuterated analog is a logical one based on the principles of isotope dilution mass spectrometry. The following diagram illustrates this relationship.

Caption: Logical relationship between an analyte and its isotopic internal standard.

Conclusion

The use of this compound as an internal standard is a critical component in the accurate and reliable quantification of PCB 28. Its chemical similarity ensures that it behaves almost identically to the native analyte throughout the analytical process, while its mass difference allows for precise differentiation and measurement by mass spectrometry. This isotope dilution approach is the gold standard for the analysis of trace organic contaminants in complex matrices, providing the high-quality data necessary for environmental monitoring, food safety assessment, and toxicological research.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4,4'-Trichloro-1,1'-biphenyl-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals